![molecular formula C10H11NO5 B6617243 5-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]oxolane-2-carboxylic acid CAS No. 1518290-19-1](/img/structure/B6617243.png)
5-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]oxolane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]oxolane-2-carboxylic acid (hereafter referred to as ‘5-oxolane-2-carboxylic acid’) is a versatile and important compound used in a wide range of scientific research applications. It is a cyclic organic molecule with a five-membered ring structure and two carboxylic acid groups. The compound has been studied extensively for its unique properties and its potential applications in the fields of organic synthesis, biochemistry, and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
5-oxolane-2-carboxylic acid is widely used in organic synthesis, biochemistry, and pharmaceuticals. In organic synthesis, the compound has been used as a starting material for the synthesis of various heterocyclic compounds. In biochemistry, it has been used as a reagent for the synthesis of peptides and proteins, and as an enzyme inhibitor. In pharmaceuticals, it has been used as an anti-inflammatory agent and as a potential drug delivery system.
Wirkmechanismus
The mechanism of action of 5-oxolane-2-carboxylic acid is not yet fully understood. However, it is believed that the compound interacts with various enzymes and receptors in the body, resulting in a variety of biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. In addition, the compound has been shown to interact with various receptors in the body, resulting in the modulation of various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-oxolane-2-carboxylic acid have been studied extensively. The compound has been shown to have anti-inflammatory, antioxidant, and analgesic effects. In addition, it has been shown to have anti-cancer and anti-diabetic effects. Furthermore, the compound has been shown to modulate various physiological processes, such as the regulation of blood pressure, blood sugar levels, and immune system function.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using 5-oxolane-2-carboxylic acid in laboratory experiments are its low cost, availability, and ease of synthesis. In addition, the compound is relatively stable and has low toxicity. However, the compound is not very soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
The potential future directions for 5-oxolane-2-carboxylic acid include the development of new synthetic methods for its production, the exploration of its potential therapeutic applications, and the study of its mechanism of action. In addition, further research is needed to better understand the biochemical and physiological effects of the compound and to identify new potential applications in the fields of organic synthesis, biochemistry, and pharmaceuticals.
Synthesemethoden
The synthesis of 5-oxolane-2-carboxylic acid generally involves the reaction of an aldehyde and a carboxylic acid in the presence of a Lewis acid catalyst. The reaction of an aldehyde with a carboxylic acid in the presence of a Lewis acid results in the formation of a lactone, which is then oxidized to form the desired 5-oxolane-2-carboxylic acid product. This method is a simple and efficient way to synthesize 5-oxolane-2-carboxylic acid in a laboratory setting.
Eigenschaften
IUPAC Name |
5-[(2,5-dioxopyrrol-1-yl)methyl]oxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c12-8-3-4-9(13)11(8)5-6-1-2-7(16-6)10(14)15/h3-4,6-7H,1-2,5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUIYCCJVMEFKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CN2C(=O)C=CC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]oxolane-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

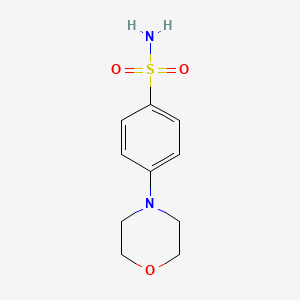

![1-[2-(4-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B6617174.png)
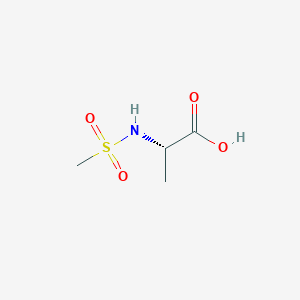

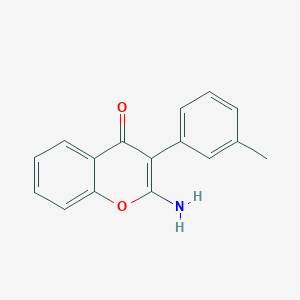
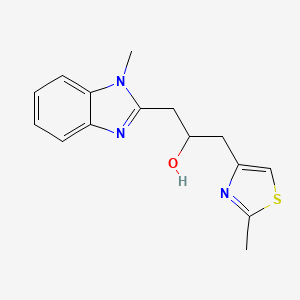
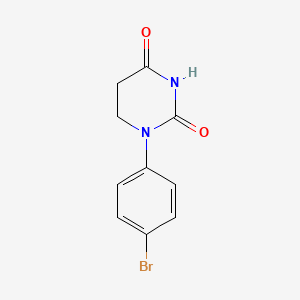
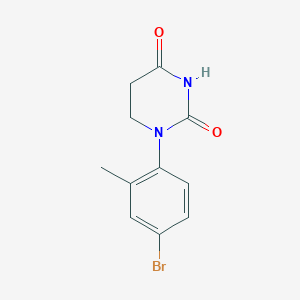
![propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate](/img/structure/B6617227.png)
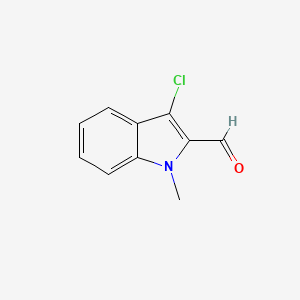
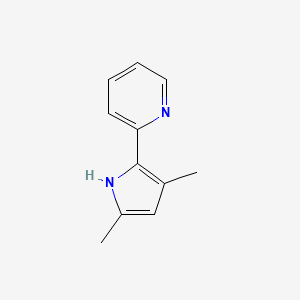
![3-[(5-amino-2-chlorophenoxy)methyl]phenol](/img/structure/B6617253.png)
